molecular formula C24H22N2O5 B12026573 [4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

Cat. No.: B12026573
M. Wt: 418.4 g/mol
InChI Key: LKVZGZJKBPQDJK-PCLIKHOPSA-N
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Description

[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazone linkage, which is a functional group commonly found in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate typically involves the condensation of 2-methoxybenzoyl hydrazine with an aldehyde or ketone, followed by esterification with 4-ethoxybenzoic acid. The reaction conditions often require a catalyst, such as an acid or base, and may be conducted under reflux to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s hydrazone linkage makes it a potential candidate for biological studies, including enzyme inhibition and protein binding assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with signaling pathways by binding to specific receptors, thereby modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    [2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate: A structurally similar compound with slight variations in the ethoxy group positioning.

    Ethyl acetoacetate: Although not structurally identical, it shares some functional group similarities and is used in similar synthetic applications.

Uniqueness

What sets [4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate apart is its specific hydrazone linkage and the combination of methoxy and ethoxy substituents, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific disciplines.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C24H22N2O5/c1-3-30-19-14-10-18(11-15-19)24(28)31-20-12-8-17(9-13-20)16-25-26-23(27)21-6-4-5-7-22(21)29-2/h4-16H,3H2,1-2H3,(H,26,27)/b25-16+

InChI Key

LKVZGZJKBPQDJK-PCLIKHOPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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